molecular formula C7H7ClN2O3 B14313637 1-(3-Chloropropanoyl)pyrimidine-2,4(1H,3H)-dione CAS No. 112112-20-6

1-(3-Chloropropanoyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14313637
CAS No.: 112112-20-6
M. Wt: 202.59 g/mol
InChI Key: ZHAUHXOSPGKNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    is a chemical compound with the molecular formula

    1-(3-Chloropropanoyl)pyrimidine-2,4(1H,3H)-dione: C6H4ClNO3\text{C}_6\text{H}_4\text{ClNO}_3C6​H4​ClNO3​

    .
  • It belongs to the class of pyrimidine derivatives and contains a chloropropanoyl group attached to the pyrimidine ring.
  • The compound is a white to light yellow crystalline solid.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action depends on the specific application.
    • In antiviral research, it may inhibit viral enzymes or interfere with nucleic acid synthesis.
    • Further studies are needed to elucidate specific molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this information is based on existing knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases

    : PubChem. Compound Summary for CID 1220, 1-(3-Chloropropanoyl)pyrimidine-2,4(1H,3H)-dione. Link : Reaxys. This compound. [Link](https://www.reaxys.com/reaxys/secured/hierarchy.do?hierlevel=3&hier

    Properties

    CAS No.

    112112-20-6

    Molecular Formula

    C7H7ClN2O3

    Molecular Weight

    202.59 g/mol

    IUPAC Name

    1-(3-chloropropanoyl)pyrimidine-2,4-dione

    InChI

    InChI=1S/C7H7ClN2O3/c8-3-1-6(12)10-4-2-5(11)9-7(10)13/h2,4H,1,3H2,(H,9,11,13)

    InChI Key

    ZHAUHXOSPGKNEW-UHFFFAOYSA-N

    Canonical SMILES

    C1=CN(C(=O)NC1=O)C(=O)CCCl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.